[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone
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Description
The compound contains several functional groups including a pyrazole ring, a carbonyl group, a trifluoromethyl group, and a piperidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. The pyrazole ring is a heterocyclic aromatic ring, which could contribute to the compound’s stability and reactivity. The trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of a trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability. The piperidine ring could contribute to the compound’s basicity .Future Directions
Properties
IUPAC Name |
[4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N3O2/c1-15(2)27-13-17(12-25-27)19(29)26-8-6-20(14-28,7-9-26)11-16-4-3-5-18(10-16)21(22,23)24/h3-5,10,12-13,15,28H,6-9,11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFIKRMBCGSEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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